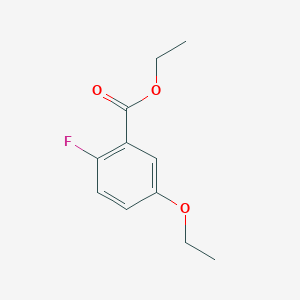

Ethyl 5-ethoxy-2-fluorobenzoate

Description

Ethyl 5-ethoxy-2-fluorobenzoate is a benzoate ester derivative featuring an ethoxy group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₃FO₃, with a calculated molecular weight of 218.22 g/mol. The compound is structurally characterized by the ester functional group (-COOEt), which confers typical ester properties such as moderate polarity and hydrolytic stability under neutral conditions.

Properties

IUPAC Name |

ethyl 5-ethoxy-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZUCYWNYMFBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxy-2-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 5-ethoxy-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like amides or thioesters.

Hydrolysis: The major products are 5-ethoxy-2-fluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-ethoxy-2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The ethoxy and fluorine groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate

Structural Differences :

- Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate (C₉H₈ClFO₃, MW 218.61 g/mol) differs in substituent positions and types: a chlorine at position 5, fluorine at position 4, and a hydroxyl group at position 2 .

- Key Contrasts :

- Electron Effects : The hydroxyl group (-OH) is strongly electron-withdrawing via resonance, while the ethoxy group (-OCH₂CH₃) in Ethyl 5-ethoxy-2-fluorobenzoate is electron-donating. This difference significantly impacts reactivity, particularly in electrophilic aromatic substitution or hydrolysis.

- Solubility : The hydroxyl group enhances water solubility compared to the ethoxy analog, which is more lipophilic.

- Stability : this compound’s ethoxy group may improve stability under acidic conditions compared to the hydroxyl-containing analog, which is prone to oxidation or ester hydrolysis .

Lactofen and Ethofumesate (Pesticide Analogs)

Functional Group Analysis :

- Lactofen (C₁₉H₁₅ClF₃NO₇): Contains a nitro group (-NO₂) and a trifluoromethylphenoxy substituent, contributing to its herbicidal activity. The nitro group enhances electrophilicity, enabling interaction with biological targets .

- Ethofumesate (C₁₃H₁₈O₅S): Features a benzofuranylmethanesulfonate group, which imparts soil residual activity. Sulfonate esters are generally more resistant to hydrolysis than benzoates .

- Comparison with Target Compound :

Substituent Position Effects

- Fluorine at Position 2 (this compound) vs. The 4-fluoro substitution allows for para-directed reactivity. Hydrogen Bonding: A 2-fluoro group may participate in weak hydrogen bonding, influencing crystal packing or intermolecular interactions .

Data Table: Comparative Analysis of Benzoate Derivatives

Research Findings and Implications

- Substituent-Driven Reactivity : Ethoxy groups enhance steric bulk and electron density, making this compound less reactive toward nucleophilic attack compared to hydroxyl- or nitro-substituted analogs .

- Biological Relevance : Fluorine’s electronegativity and small size may improve bioavailability in drug design, though this requires empirical validation .

- Synthetic Utility : this compound’s stability suggests utility as a protecting group or intermediate in multi-step syntheses, analogous to methods in ’s references (e.g., palladium-catalyzed coupling) .

Conclusion this compound’s unique substitution pattern distinguishes it from pesticidal benzoates and hydroxylated analogs. Further research is needed to elucidate its specific applications and optimize synthetic pathways.

Biological Activity

Ethyl 5-ethoxy-2-fluorobenzoate is an organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in research and industry.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C₁₁H₁₃F O₃

- Molecular Weight : Approximately 210.21 g/mol

- Appearance : Solid, typically colorless to light yellow

- Solubility : Soluble in various organic solvents

The presence of both the ethoxy group and the fluorine atom enhances its chemical reactivity, making it suitable for various applications in medicinal and synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances its lipophilicity, potentially increasing its binding affinity to biological targets. This compound may act as a probe in enzyme-substrate interactions, influencing biological pathways through these interactions .

Biological Activity Studies

Research indicates that this compound has several notable biological activities:

- Enzyme Interaction : The compound has been studied for its role in modulating enzyme activity, particularly in relation to metabolic pathways.

- Potential Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by affecting cell proliferation and apoptosis in cancer cell lines.

- Receptor Modulation : Its interaction with specific receptors may influence signaling pathways critical for various physiological processes.

Case Study 1: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it was found to impact the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition was dose-dependent, indicating a potential for therapeutic applications in conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Study 2: Anticancer Properties

A study evaluated the effects of this compound on breast cancer cell lines (e.g., MDA-MB-231). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-ethoxy-2-fluorobenzoate | C₁₁H₁₃F O₃ | Different positioning of substituents |

| Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate | C₁₁H₁₂BrFO₃ | Contains bromine, enhancing reactivity |

| Ethyl (5-bromo-2-fluorobenzoyl)acetate | C₁₂H₁₂BrF O₄ | Additional acetyl group |

This table illustrates how variations in substituent positioning and additional functional groups can significantly impact the biological activity and reactivity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.